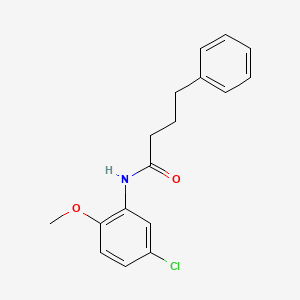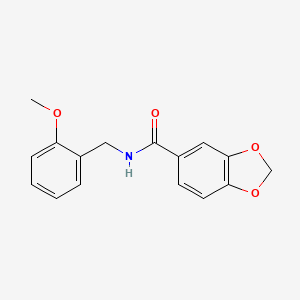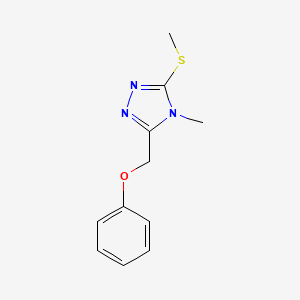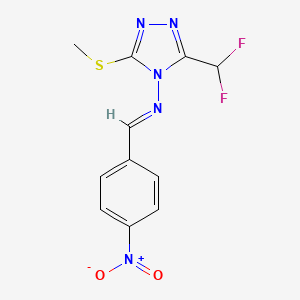
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide, also known as CMAP, is a chemical compound that has gained attention in the scientific community for its potential application in medical research. CMAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide involves its selective inhibition of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects. The activation of cannabinoid receptors has been shown to have analgesic, anxiolytic, and anti-inflammatory effects, making this compound a potential treatment for these conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Studies have shown that this compound can increase the levels of anandamide, which is an endocannabinoid that has analgesic and anxiolytic effects. Additionally, this compound has been shown to decrease the levels of prostaglandins, which are inflammatory mediators that contribute to pain and inflammation. These effects make this compound a promising candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide for lab experiments is its selectivity for FAAH. This allows researchers to specifically target the endocannabinoid system without affecting other pathways in the body. Additionally, the synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable compound for scientific research. However, one limitation of this compound is its relatively low potency compared to other FAAH inhibitors. This may limit its effectiveness in certain applications and require higher doses for therapeutic effects.
Zukünftige Richtungen
For research on N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide include the development of more potent FAAH inhibitors and the investigation of its anti-tumor effects.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with phenylacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide. This intermediate is then reacted with n-butyl lithium and phenylmagnesium bromide to form this compound, which is the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide has been extensively studied for its potential application in medical research. As a selective inhibitor of FAAH, this compound can increase the levels of endocannabinoids in the body, which has been shown to have therapeutic effects in various conditions. For example, this compound has been investigated as a potential treatment for pain, anxiety, and inflammation. Additionally, this compound has been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-11-10-14(18)12-15(16)19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDDKVBOZUVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)


![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)
![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)